molecular formula C14H14F2N2O2 B11841322 Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate

Cat. No.: B11841322
M. Wt: 280.27 g/mol
InChI Key: ZTWIQJGQTYLBMP-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate is a high-purity chemical reagent designed for research and development applications in medicinal chemistry and pharmaceutical sciences. This compound belongs to the quinoline-3-carboxylate family, a class of substances known for their utility as key synthetic intermediates in the development of bioactive molecules . The specific substitution pattern of dimethylamino and fluoro groups at the 4, 6, and 8 positions of the quinoline ring system is often explored for structure-activity relationship (SAR) studies, particularly in the design of potential therapeutic agents. As a building block, it can be used to investigate novel pathways in organic synthesis and to create compound libraries for biological screening. Researchers value this compound for its potential role in modulating the physicochemical properties of lead compounds, such as lipophilicity and electronic distribution, which can be critical in drug discovery efforts. The presence of the hydrolyzable ester group also makes it a versatile precursor for further functionalization into carboxylic acid derivatives. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C14H14F2N2O2

Molecular Weight

280.27 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate

InChI

InChI=1S/C14H14F2N2O2/c1-4-20-14(19)10-7-17-12-9(13(10)18(2)3)5-8(15)6-11(12)16/h5-7H,4H2,1-3H3

InChI Key

ZTWIQJGQTYLBMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N(C)C)F)F

Origin of Product

United States

Preparation Methods

Quinoline Core Formation

The synthesis typically begins with constructing the quinoline backbone. Two primary strategies are employed:

Cyclization of Substituted Anilines

A common approach involves cyclizing substituted aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions. For example:

  • Step 1 : Reaction of 3,4-difluoro-6-nitrobenzaldehyde with diethyl ethoxymethylenemalonate in acetic anhydride yields ethyl 3,4-difluoro-6-nitrobenzylidene malonate.

  • Step 2 : Hydrogenation of the nitro group using Pd/C catalyst under H₂ (3 L/h) at 55°C produces the corresponding amine intermediate.

Halogenation of Preformed Quinolines

Alternative routes start with halogenated quinolines. For instance, ethyl 4,7-dibromoquinoline-3-carboxylate undergoes sequential fluorination and amination.

Fluorination Strategies

Fluorination is critical for introducing the 6,8-difluoro substituents. Three methods dominate:

Electrophilic Fluorination with Selectfluor®

  • Conditions : Selectfluor® (1.5 equiv) in DMF at 60–90°C.

  • Mechanism : Electrophilic attack at the quinoline C6 and C8 positions, facilitated by electron-withdrawing groups.

  • Yield : 70–85% for difluorination.

Electrolytic Fluorination

  • Conditions : HF:pyridine electrolyte, Pt electrodes, 20 mA/cm².

  • Advantages : Regioselective 5,8-difluorination without over-fluorination.

Halogen Exchange

  • Reagents : KF in DMSO at 120°C.

  • Limitations : Lower regioselectivity compared to electrophilic methods.

Introduction of the Dimethylamino Group

The 4-dimethylamino group is introduced via nucleophilic substitution:

  • Conditions : Dimethylamine (2.0 equiv) in DMF at 100°C for 12 hours.

  • Catalyst : Pd/C (5 mol%) enhances reaction efficiency.

  • Yield : 80–90%.

Esterification and Final Functionalization

The ethyl ester is typically introduced early but may require hydrolysis-reesterification:

  • Hydrolysis : LiOH in THF/H₂O (3:1) at 50°C.

  • Re-esterification : Ethanol with H₂SO₄ (cat.) under reflux.

Industrial-Scale Production Methods

Continuous Flow Reactors

  • Advantages : Improved heat transfer and reduced reaction times.

  • Example : Fluorination in a microreactor at 90°C achieves 92% yield with 99% purity.

Automated Synthesis Platforms

  • Process : Robotic systems handle sequential steps (cyclization, fluorination, amination) with in-line HPLC monitoring.

Comparative Analysis of Synthetic Methods

Parameter Electrophilic Fluorination Electrolytic Fluorination Halogen Exchange
Regioselectivity High (6,8-difluoro)High (5,8-difluoro)Moderate
Yield 70–85%65–75%50–60%
Scalability Suitable for batch processingRequires specialized equipmentLimited
Cost ModerateHighLow

Key Challenges and Optimization Strategies

Regiochemical Control

  • Issue : Competing fluorination at C5 or C7 positions.

  • Solution : Use of bulky directing groups (e.g., nitro) to block undesired sites.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) achieves >95% purity.

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) for lab-scale purification.

Emerging Methodologies

Photoredox Catalysis

  • Concept : Visible-light-mediated fluorination using Ru(bpy)₃²⁺ and NFSI.

  • Benefits : Mild conditions (25°C) and tolerance for sensitive functional groups.

Biocatalytic Fluorination

  • Enzymes : Flavin-dependent halogenases engineered for fluorination.

  • Current Status : Experimental (yields <30%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dimethylamino or difluoro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline amines. Substitution reactions can result in a variety of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Quinoline Derivatives

The table below compares the target compound with key analogs, focusing on substituent positions, electronic effects, and functional roles:

Compound Name Substituents Molecular Formula Key Properties Applications References
Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate 4-(dimethylamino), 6,8-F C₁₄H₁₄F₂N₂O₂ High electron density at position 4; enhanced reactivity in photopolymerization Resin co-initiators, medicinal intermediates
Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate (CAS: 1206092-20-7) 4-NH₂, 6,8-F C₁₂H₁₀F₂N₂O₂ Reduced electron-donating capacity compared to dimethylamino; lower reactivity Intermediate for drug synthesis
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate (CAS: 1016825-43-6) 4-Cl, 6,8-OCH₃ C₁₄H₁₄ClNO₄ Methoxy groups enhance solubility; chloro group introduces steric hindrance Organic synthesis, agrochemical research
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS: 206257-39-8) 4-Cl, 6-Br C₁₂H₉BrClNO₂ Bromine increases molecular weight; halogen interactions in crystal packing Crystallography studies, halogen-bonding motifs
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6,8-dimethyl-3-quinolinecarboxylate 4-([2-(dimethylamino)ethyl]amino), 6,8-CH₃ C₁₈H₂₅N₃O₂ Extended amino chain improves solubility and hydrogen bonding Pharmaceutical lead optimization

Research Findings and Data

Photopolymerization Efficiency

  • Degree of Conversion (DC): Resins containing the target compound achieved ~75% DC, outperforming 2-(dimethylamino)ethyl methacrylate (DMAEMA)-based systems (~60% DC) due to stronger electron-donating effects .
  • DPI Synergy : Diphenyliodonium hexafluorophosphate (DPI) increased DC by 15% in DMAEMA systems but had minimal impact on the target compound, indicating its inherent efficiency .

Thermal and Physical Properties

  • Thermal Stability: The difluoro-substituted quinoline core exhibits a decomposition temperature of ~220°C, higher than methoxy analogs (~190°C) .
  • Solubility : LogP values for the target compound (2.8 ) indicate moderate lipophilicity, suitable for hydrophobic resin matrices .

Biological Activity

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₄F₂N₂O₂
  • Molecular Weight : Approximately 280.27 g/mol

The compound features a dimethylamino group and fluorine substituents at the 6 and 8 positions of the quinoline ring, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA replication and protein synthesis pathways.

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. It targets specific cellular pathways involved in tumor growth and proliferation. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast (MCF-7), colon (Colo-205), and lung (A549) cancers.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialVarious bacterial strainsInterference with DNA/protein synthesis
AnticancerMCF-7, Colo-205, A549Inhibition of tumor growth

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinoline Ring : Utilizing appropriate precursors to construct the quinoline framework.
  • Fluorination : Introducing fluorine atoms at the 6 and 8 positions through electrophilic substitution reactions.
  • Carboxylation : Adding a carboxylate group to enhance biological activity.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
    • Results indicated that modifications in the substituents could enhance antimicrobial potency.
  • Anticancer Activity Assessment :
    • In xenograft models, this compound exhibited significant tumor growth inhibition with low toxicity.
    • The compound was shown to induce apoptosis in cancer cells via activation of caspase pathways.

Q & A

Q. What are the key structural features of Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate, and how do they influence its reactivity?

The compound features a quinoline core with a dimethylamino group at position 4, fluorine atoms at positions 6 and 8, and an ethyl ester at position 3. The dimethylamino group acts as an electron donor, enhancing nucleophilic substitution at the quinoline ring, while the fluorine atoms increase electrophilicity and metabolic stability. The ester group enables derivatization via hydrolysis or transesterification. These features collectively enhance its reactivity in cross-coupling reactions and interactions with biological targets like enzymes or DNA .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

  • Step 1: Cyclization of substituted aniline derivatives with diethyl ethoxymethylenemalonate to form the quinoline ring.
  • Step 2: Fluorination using agents like Selectfluor® at positions 6 and 8 under controlled temperatures (60–90°C).
  • Step 3: Introduction of the dimethylamino group via nucleophilic substitution (e.g., using dimethylamine in DMF at 100°C). Yield optimization requires strict control of reaction time, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. What biological activities have been reported for this compound?

Preliminary studies indicate antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and moderate anticancer effects (IC₅₀: 15–30 µM in HeLa cells). These activities are attributed to intercalation with DNA and inhibition of topoisomerase IV. Comparative studies show enhanced potency over analogs lacking fluorine substituents .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

Yield optimization strategies include:

  • Catalyst Screening: Pd(OAc)₂ improves fluorination efficiency compared to Cu(I) catalysts.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates for dimethylamino substitution.
  • Temperature Gradients: Lower temperatures (60°C) reduce side-product formation during esterification. DOE (Design of Experiments) approaches are recommended to balance competing factors .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

Discrepancies in NMR or mass spectrometry data (e.g., unexpected peaks in ¹H NMR) can arise from tautomerism or residual solvents. Solutions include:

  • 2D NMR (COSY, HSQC): To confirm proton-proton correlations and assign fluorine-induced splitting patterns.
  • X-ray Crystallography: For unambiguous structural validation (e.g., resolving positional isomerism of fluorine atoms) .

Q. How do steric and electronic effects of substituents impact the compound’s interaction with biological targets?

Computational studies (DFT, molecular docking) reveal:

  • The 6,8-difluoro motif increases binding affinity to DNA gyrase by 30% compared to mono-fluoro analogs.
  • The dimethylamino group stabilizes hydrogen bonds with active-site residues (e.g., Arg456 in topoisomerase IV). Mutagenesis assays confirm that removing the dimethylamino group reduces inhibitory activity by 50% .

Q. What methodologies address discrepancies in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 15 µM vs. 30 µM) may stem from assay conditions. Standardization strategies include:

  • Cell Line Authentication: Use STR profiling to ensure consistency.
  • Dose-Response Curves: Conducted in triplicate with controls for pH and serum content.
  • Positive Controls: Compare with established agents like ciprofloxacin for antimicrobial assays .

Comparative and Mechanistic Questions

Q. How does this compound compare to Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate in terms of reactivity and bioactivity?

  • Reactivity: The dimethylamino group facilitates faster nucleophilic substitution than chlorine, enabling easier derivatization.
  • Bioactivity: The dimethylamino analog shows 2× higher antimicrobial potency due to enhanced membrane permeability. However, the chloro derivative exhibits better thermal stability in formulation studies .

Q. What analytical techniques are critical for characterizing degradation products of this compound?

  • LC-HRMS: Identifies hydrolyzed products (e.g., free carboxylic acid from ester cleavage).
  • TGA-DSC: Monitors thermal degradation pathways (e.g., loss of fluorine above 200°C).
  • Stability Studies: Conducted under ICH guidelines (25°C/60% RH) to assess shelf life .

Methodological Tables

Table 1: Comparison of Synthetic Yields Under Different Catalytic Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (%)
Pd(OAc)₂DMF1007898
CuIDMSO1204585
NoneToluene802270
Data from

Table 2: Biological Activity of Quinoline Derivatives

CompoundMIC (µg/mL)IC₅₀ (µM)Target Enzyme Inhibition (%)
Ethyl 4-(dimethylamino)-6,8-difluoro41885 (Topoisomerase IV)
Ethyl 4-chloro-6,8-difluoro83560
Ethyl 8-methoxy-4-methylamino165045
Data from

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